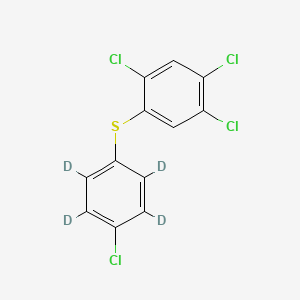
Tetrasul-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Tetrasul-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tetrasul-d4 is widely used in scientific research, particularly in the field of proteomics. Its isotopic labeling properties make it a valuable tool for studying protein structures and functions. Additionally, it is used in analytical chemistry for the development of new analytical methods and in environmental science for the detection of pollutants .
Comparison with Similar Compounds
Tetrasul-d4 can be compared with other similar compounds such as Tetrasulfur tetranitride (S4N4) and other diarylthioethers. Tetrasulfur tetranitride is an inorganic compound with the formula S4N4 and is known for its unusual structure and bonding . This compound is unique due to its isotopic labeling properties, which are not present in other similar compounds .
Conclusion
This compound is a valuable compound in scientific research, particularly in proteomics and analytical chemistry. Its unique isotopic labeling properties make it a powerful tool for studying protein structures and functions. While detailed information on its preparation methods and mechanism of action is limited, its applications in various fields highlight its importance in scientific research.
Properties
Molecular Formula |
C12H6Cl4S |
|---|---|
Molecular Weight |
328.1 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-(2,4,5-trichlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H6Cl4S/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H/i1D,2D,3D,4D |
InChI Key |
QUWSDLYBOVGOCW-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1SC2=CC(=C(C=C2Cl)Cl)Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


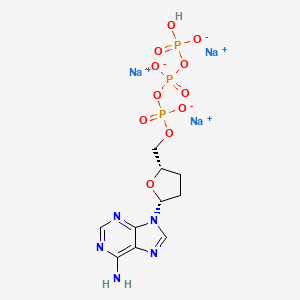
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)
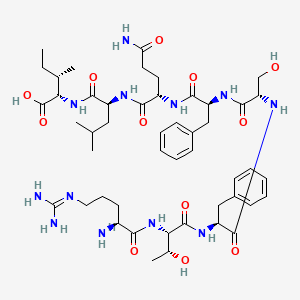

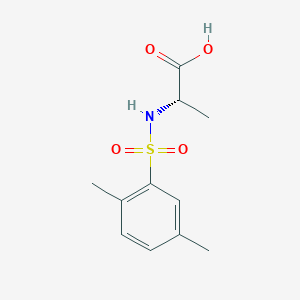
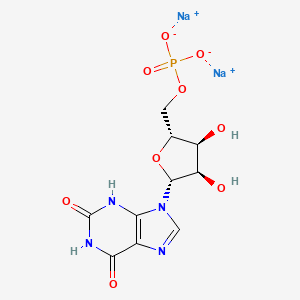

![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
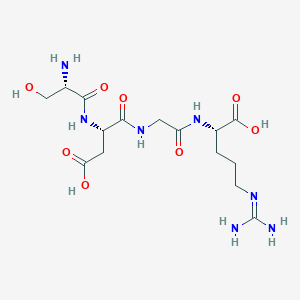
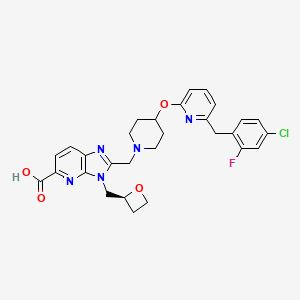
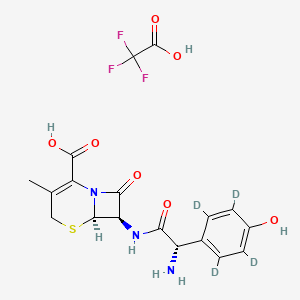

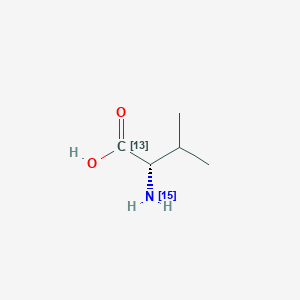
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
